![molecular formula C26H19N3O4 B4965133 N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4965133.png)

N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

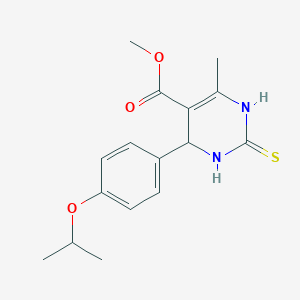

N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide, also known as NAVB, is a chemical compound that has been widely studied for its potential applications in scientific research. NAVB is a small molecule that can selectively inhibit the activity of a protein called NADPH oxidase, which plays an important role in the production of reactive oxygen species (ROS) in cells.

Mechanism of Action

N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide selectively inhibits the activity of NADPH oxidase, which is an enzyme complex that generates ROS in cells. NADPH oxidase is involved in various physiological processes, including host defense, cell signaling, and regulation of blood pressure. However, excessive production of ROS by NADPH oxidase has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. By inhibiting the activity of NADPH oxidase, N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide can reduce the production of ROS and protect cells from oxidative stress and inflammation.

Biochemical and Physiological Effects:

N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can inhibit tumor growth and promote cell death. In neurons, N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to protect against oxidative stress and inflammation, which can prevent neuronal damage and degeneration. In the heart, N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to improve cardiac function and reduce oxidative stress, which can prevent heart failure and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has several advantages for lab experiments, including its high specificity for NADPH oxidase and its ability to penetrate cell membranes. However, N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must carefully consider these factors when designing experiments using N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide and take appropriate precautions to ensure the safety and reliability of their results.

Future Directions

There are several future directions for research on N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide, including the development of more potent and selective inhibitors of NADPH oxidase, the investigation of N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide's potential applications in other disease models, and the exploration of the molecular mechanisms underlying N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide's effects on cells and tissues. Additionally, the development of new methods for synthesizing N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide and other related compounds could facilitate further research on these promising molecules. Overall, N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide represents a promising tool for investigating the role of NADPH oxidase in various physiological and pathological processes and has the potential to lead to new therapeutic strategies for treating cancer, neurodegenerative diseases, and cardiovascular diseases.

Synthesis Methods

The synthesis of N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide involves several steps, starting with the reaction of 2-naphthylamine with phosgene to form 2-naphthyl isocyanate. This intermediate is then reacted with 3-nitrobenzaldehyde to form the Schiff base, which is subsequently reduced with sodium borohydride to form the final product, N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide. The synthesis of N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been described in detail in several scientific publications, and the compound has been synthesized by various research groups using different methods.

Scientific Research Applications

N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to inhibit the growth and proliferation of cancer cells by suppressing the production of ROS, which are known to promote tumor growth and metastasis. In neurodegenerative disease research, N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development and progression of diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to reduce the production of ROS in the heart and improve cardiac function in animal models of heart failure.

properties

IUPAC Name |

N-[(E)-3-(naphthalen-2-ylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O4/c30-25(20-9-2-1-3-10-20)28-24(16-18-7-6-12-23(15-18)29(32)33)26(31)27-22-14-13-19-8-4-5-11-21(19)17-22/h1-17H,(H,27,31)(H,28,30)/b24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZGDHAYMDFENB-LFVJCYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-3-(naphthalen-2-ylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4965050.png)

![N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4965058.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)

![2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate](/img/structure/B4965090.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)

![(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4965128.png)

![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)

![N-[2-(allylimino)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-3(2H)-yl]-3-bromobenzamide hydrobromide](/img/structure/B4965179.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)